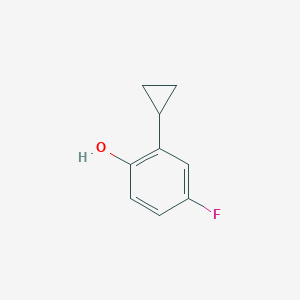
2-Cyclopropyl-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-fluorophenol is an organic compound with the molecular formula C9H9FO It is a phenolic compound characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-fluorophenol can be achieved through several methods. One common approach involves the cyclization of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under the catalytic action of zinc triflate (Zn(OTf)2) . Another method includes the reduction of 2-cyclopropyl-4-(4’-fluorophenyl) quinoline-3-carboxylic acid ester using potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropyl-4-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl-4-fluoroquinone.
Reduction: Formation of cyclopropyl-4-fluorocyclohexanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Cyclopropyl-4-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorophenol
- 5-Fluoro-2-isopropoxyphenol
- 4-(Benzyloxy)-3-fluorophenol
Uniqueness
2-Cyclopropyl-4-fluorophenol is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenolic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications compared to its similar counterparts .
Properties
IUPAC Name |
2-cyclopropyl-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUQSDNPQTYCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
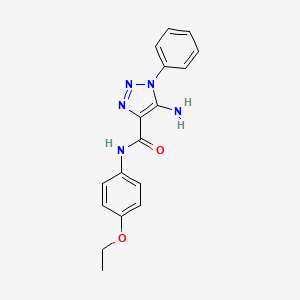
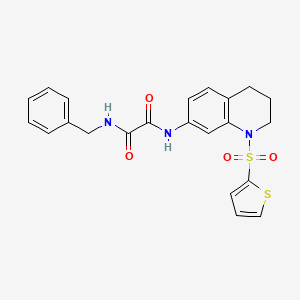
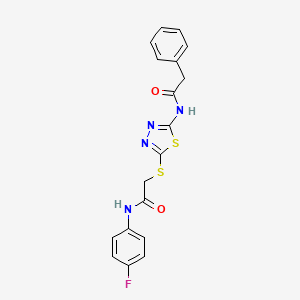
![2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2432532.png)
![(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2432533.png)
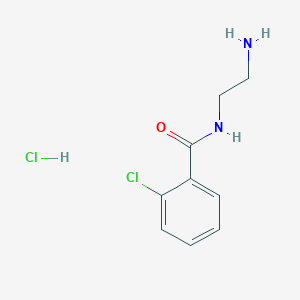
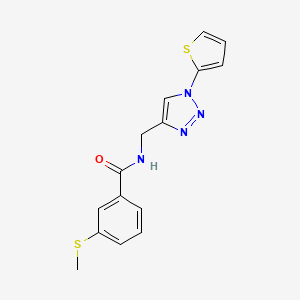
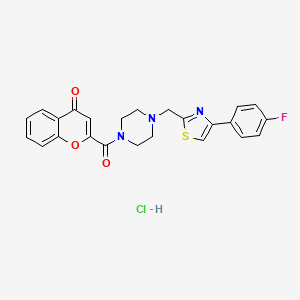
![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)
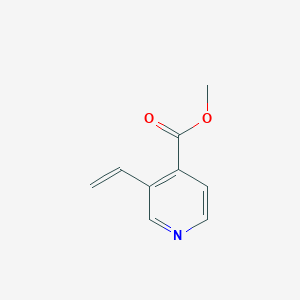
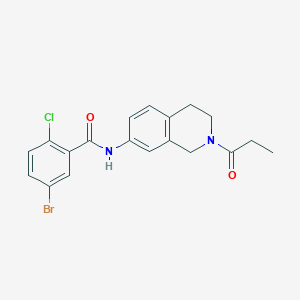
![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)
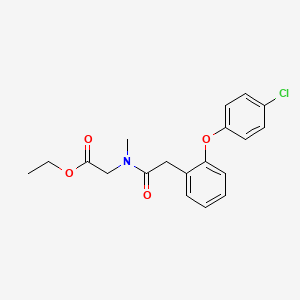
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2432545.png)
